5-Benzothiazolecarbonitrile, 6-amino-

Description

BenchChem offers high-quality 5-Benzothiazolecarbonitrile, 6-amino- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Benzothiazolecarbonitrile, 6-amino- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C8H5N3S |

|---|---|

Molecular Weight |

175.21 g/mol |

IUPAC Name |

6-amino-1,3-benzothiazole-5-carbonitrile |

InChI |

InChI=1S/C8H5N3S/c9-3-5-1-7-8(2-6(5)10)12-4-11-7/h1-2,4H,10H2 |

InChI Key |

UZVXKZLWHKJYQJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC2=C1N=CS2)N)C#N |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Benzothiazole Scaffold: The Case of 6-amino-1,3-benzothiazole-5-carbonitrile as a Prototypical Kinase Inhibitor Candidate

Abstract

The 1,3-benzothiazole ring system represents a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with significant therapeutic value.[1] Its rigid, planar structure and ability to form key hydrogen bonds make it a frequent component in the design of targeted therapeutics, particularly kinase inhibitors.[2][3] This guide uses 6-amino-1,3-benzothiazole-5-carbonitrile, a specific yet under-documented derivative, as a representative framework to explore the synthesis, characterization, and therapeutic potential of this vital chemical class. For drug development professionals and researchers, this document provides a technical synthesis of established principles for the benzothiazole family, offering predictive insights and actionable protocols applicable to novel derivatives like the title compound. We will delve into predictive spectroscopic analysis, propose a robust synthetic strategy, and contextualize its potential role as a kinase inhibitor within relevant cell signaling pathways.

Part 1: The Benzothiazole Core: A Privileged Scaffold in Medicinal Chemistry

Benzothiazole is a bicyclic heterocyclic system where a benzene ring is fused to a thiazole ring.[4] This scaffold is not merely a synthetic curiosity; it is a recurring motif in a multitude of pharmacologically active agents. Several FDA-approved drugs, such as the amyotrophic lateral sclerosis (ALS) treatment Riluzole, feature the benzothiazole core, highlighting its clinical significance.[1][5]

The broad spectrum of biological activities associated with benzothiazole derivatives is remarkable, encompassing anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and neuroprotective properties.[1][6] A primary driver of this versatility, particularly in oncology, is the scaffold's effectiveness as a kinase inhibitor.[7][8] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer.[3] Benzothiazole-based molecules have been successfully designed to target a range of kinases, including ATR, PI3K, mTOR, and various protein tyrosine kinases (PTKs), by competitively binding to the ATP pocket and halting downstream signaling.[2][3][7][9]

The specific molecule of interest, 6-amino-1,3-benzothiazole-5-carbonitrile, combines three key functional groups:

-

The Benzothiazole Nucleus: Provides the rigid, aromatic core for insertion into enzyme active sites.

-

The 6-Amino Group: Acts as a potent hydrogen bond donor, crucial for anchoring the molecule to amino acid residues (e.g., in the hinge region of a kinase ATP-binding pocket).

-

The 5-Carbonitrile Group: A strong electron-withdrawing group and potential hydrogen bond acceptor that can modulate the electronic properties of the ring system and provide additional interaction points.

This combination of features makes it a compelling, albeit hypothetically, candidate for a selective kinase inhibitor.

Part 2: Structural Elucidation and Characterization

While extensive experimental data for 6-amino-1,3-benzothiazole-5-carbonitrile is not available in public literature, we can predict its characteristic spectroscopic signatures based on the known properties of its constituent functional groups and related benzothiazole structures.[10][11][12]

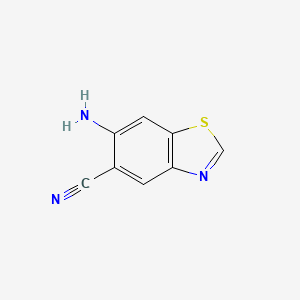

The Chemical Structure

The molecule consists of a standard 1,3-benzothiazole core with an amine (-NH₂) substituent at position 6 and a nitrile (-C≡N) substituent at position 5.

Caption: Chemical structure of 6-amino-1,3-benzothiazole-5-carbonitrile.

Predicted Spectroscopic Characterization

A robust characterization plan is essential to confirm the identity and purity of a newly synthesized compound. The following table outlines the expected analytical data for the title compound.

| Technique | Predicted Signal / Observation | Rationale / Key Functional Group |

| ¹H NMR | δ 7.5-8.5 ppm (s, 1H, H4) δ 7.0-8.0 ppm (s, 1H, H7) δ 9.0-9.5 ppm (s, 1H, H2) δ 4.0-5.0 ppm (br s, 2H, -NH₂) | Aromatic protons on the benzothiazole ring. The exact shifts are influenced by the electron-donating amine and electron-withdrawing nitrile. The proton at C2 is typically downfield. The broad singlet for the amine protons is due to quadrupole broadening and exchange. |

| ¹³C NMR | δ 115-120 ppm (-C≡N) δ 150-160 ppm (C2) δ 110-155 ppm (Aromatic Cs) | The nitrile carbon is characteristic. The C2 carbon, bonded to both S and N, is significantly downfield. Aromatic carbons will appear across a broad range, with the carbon attached to the -NH₂ group (C6) shifted upfield and the carbon attached to the -CN group (C5) shifted downfield. |

| FT-IR (cm⁻¹) | 3300-3500 (two bands) 2220-2240 (sharp, medium) ~1620 (strong) 1500-1600 (multiple bands) 3000-3100 (weak) | N-H symmetric and asymmetric stretching of the primary amine.[11][12] C≡N stretching of the nitrile group.[12] C=N stretching within the thiazole ring.[13] C=C stretching vibrations of the aromatic ring.[12] Aromatic C-H stretching.[12] |

| Mass Spec (ESI+) | Expected [M+H]⁺ at m/z ≈ 190.03 | Calculated for C₈H₅N₃S. High-resolution mass spectrometry would be used to confirm the elemental composition to within 5 ppm. |

Part 3: Synthetic Strategy: A Generalized Protocol

The synthesis of 2-substituted benzothiazoles is well-established in the literature, most commonly proceeding via the condensation of a 2-aminothiophenol with a carbonyl compound or its equivalent, followed by oxidation or cyclization.[14][15]

Proposed Synthetic Workflow

A plausible route to 6-amino-1,3-benzothiazole-5-carbonitrile involves the reaction of 4-amino-3-mercaptobenzonitrile with a one-carbon synthon, such as formic acid or an equivalent, followed by an oxidative cyclization step. The key starting material, 4-amino-3-mercaptobenzonitrile, can be prepared from commercially available 4-amino-3-nitrobenzonitrile via reduction of the nitro group and subsequent diazotization/sulfurization.

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol (Generalized)

This protocol is a representative, self-validating methodology based on established procedures for benzothiazole synthesis.[14][15]

Objective: To synthesize 6-amino-1,3-benzothiazole-5-carbonitrile from 4-amino-3-mercaptobenzonitrile.

Materials:

-

4-amino-3-mercaptobenzonitrile (1.0 eq)

-

Formic Acid (98%) (5.0 eq)

-

Ethanol (as solvent)

-

Hydrogen Peroxide (30% aq. solution) (1.1 eq)

-

Saturated Sodium Bicarbonate solution

-

Brine

-

Anhydrous Magnesium Sulfate

-

Silica Gel for column chromatography

-

Ethyl Acetate/Hexane solvent system

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-amino-3-mercaptobenzonitrile (1.0 eq) and ethanol (approx. 0.1 M concentration).

-

Condensation: Add formic acid (5.0 eq) to the mixture. Heat the reaction to reflux (approx. 80 °C) and maintain for 2-4 hours.

-

Causality Insight: Formic acid serves as the source for the C2 carbon of the benzothiazole ring. The initial reaction is the formation of a formamide intermediate with the amino group of the precursor.

-

-

In-situ Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:7 Ethyl Acetate:Hexane eluent. The disappearance of the starting material and the appearance of a new, typically more polar, intermediate spot indicates the completion of the initial condensation.

-

Oxidative Cyclization: Cool the reaction mixture to room temperature. Slowly add hydrogen peroxide (1.1 eq) dropwise. An exotherm may be observed. Stir at room temperature for an additional 1-2 hours.

-

Causality Insight: H₂O₂ acts as a mild oxidant to facilitate the intramolecular cyclization between the thiol group and the formamide intermediate, leading to the formation of the stable aromatic benzothiazole ring. Air can also serve as the oxidant in some protocols, though it is slower.

-

-

Workup: Quench the reaction by slowly adding saturated sodium bicarbonate solution until effervescence ceases and the pH is neutral (~7-8). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Chromatography: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to isolate the pure product.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, FT-IR, and HRMS, comparing the results to the predicted values in Part 2.

Part 4: Therapeutic Potential as a Kinase Inhibitor

The benzothiazole scaffold is a proven pharmacophore for kinase inhibition.[2][7][9] Derivatives frequently act as Type I inhibitors, competing with endogenous ATP for binding at the enzyme's active site.

Rationale for Kinase Inhibition

The efficacy of benzothiazoles as kinase inhibitors stems from their ability to mimic the adenine moiety of ATP. They can form critical hydrogen bonds with the "hinge region" of the kinase, a short sequence of amino acids that connects the N- and C-lobes of the enzyme. The 6-amino group on our target molecule is perfectly positioned to act as a hydrogen bond donor to the backbone carbonyls of the hinge residues, a classic interaction that anchors many successful kinase inhibitors. The nitrile group and the thiazole nitrogen can act as hydrogen bond acceptors, forming additional stabilizing interactions with the protein.

Potential Kinase Targets & Representative Activity

Given the extensive literature, derivatives of this scaffold have shown potent activity against kinases in the PI3K/AKT/mTOR and DNA Damage Response (DDR) pathways.[2][7]

| Representative Compound | Target Kinase | Reported IC₅₀ | Reference |

| Compound 19 (Xie et al.) | PI3Kα | < 0.5 µM | [2] |

| Compound 11 (Unnamed) | PI3Kβ | < 1 µM | [9] |

| Compound 7l (Unnamed) | ATR | < 5 µM | [7] |

Signaling Pathway Context: The PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and it is frequently hyperactivated in human cancers.[9] A selective inhibitor targeting a kinase in this pathway, such as PI3K itself or mTOR, could be a powerful anticancer agent.

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.

Part 5: Conclusion and Future Directions

While 6-amino-1,3-benzothiazole-5-carbonitrile remains a molecule of theoretical interest, its structure embodies the key features that have made the benzothiazole scaffold a cornerstone of modern drug discovery. Based on extensive data from related analogs, it holds significant potential as a kinase inhibitor, particularly for targets within oncogenic signaling pathways like PI3K/AKT/mTOR.

The critical next steps for validating this potential are clear:

-

Chemical Synthesis: Execution of the proposed synthetic protocol to obtain the pure compound.

-

Structural Confirmation: Rigorous characterization using NMR, IR, and HRMS to confirm its identity.

-

In Vitro Screening: Evaluation of the compound's inhibitory activity against a broad panel of cancer-relevant kinases to identify primary targets.

-

Structure-Activity Relationship (SAR) Studies: Synthesis of analogs to optimize potency and selectivity, thereby advancing a potential new therapeutic lead.

This guide provides the foundational knowledge and strategic framework necessary for researchers to undertake such an investigation, transforming a molecule of interest into a tangible tool for drug development.

References

- Al-Ostoot, F. H., et al. (2022). Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents. PMC.

- Li, J., et al. (2017). Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors. PMC.

- Abdel-Maksoud, M. S., et al. (2024).

- BenchChem Technical Support Team. (2025).

- El-Sayed, N. N. E., et al. (2025). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. PubMed Central.

- Bhat, A. K., & Kumar, A. (Year not specified). Medicinal significance of benzothiazole scaffold: an insight view. Taylor & Francis.

- Various Authors. (2025).

- El-Gamal, M. I., et al. (2025).

- Rout, S. K., et al. (2025). Synthesis, in silico and Pharmacological Activity of 1, 3-Benzothiazol Derivatives.

- Kumar, A., et al. (2024). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI.

- Supporting Information. (2022). Zn(OAc)2•2H2O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles.

- Gao, X., et al. (Year not specified).

- Various Authors. (Year not specified). Synthesis, Characterization and Biological Activity of benzothiazole Complexes. IJRAR.

- Okonkwo, V. I., et al. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica.

- Various Authors. (Year not specified). Table of Characteristic IR Absorptions. University of Colorado Boulder.

- Wikipedia. (Last updated date not available). Benzothiazole. Wikipedia.

- Organic Chemistry Portal. (Various years). Benzothiazole synthesis. Organic Chemistry Portal.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]

- 3. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzothiazole - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. acgpubs.org [acgpubs.org]

- 11. repository.qu.edu.iq [repository.qu.edu.iq]

- 12. uanlch.vscht.cz [uanlch.vscht.cz]

- 13. derpharmachemica.com [derpharmachemica.com]

- 14. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry [mdpi.com]

- 15. Benzothiazole synthesis [organic-chemistry.org]

5-benzothiazolecarbonitrile 6-amino- CAS number search

This technical guide is structured to address the specific request for 6-amino-5-benzothiazolecarbonitrile while providing critical context regarding its commercially prevalent isomers.

Synthesis, Structural Analysis, and Application Protocols

Part 1: Compound Identification & Structural Clarification

The Isomer Distinction (Critical)

The user request specifies 5-benzothiazolecarbonitrile, 6-amino- . In the field of benzothiazole chemistry, positional isomerism is a frequent source of cataloging errors. It is vital to distinguish the requested target from the more common commercial analog.

| Feature | Target Molecule | Common Commercial Analog |

| Systematic Name | 6-amino-1,3-benzothiazole-5-carbonitrile | 6-amino-1,3-benzothiazole-2-carbonitrile |

| Structure | Cyano (-CN) at C5 , Amino (-NH2) at C6 | Cyano (-CN) at C2 , Amino (-NH2) at C6 |

| CAS Number | Not assigned in public commercial catalogs (Novel/Research Grade) | 7724-12-1 |

| Primary Use | Kinase Inhibitor Scaffolds (MEK/EGFR), Azo Dyes | Luciferin Precursor, Bioluminescence |

Note on CAS 7724-12-1: Many databases will default to this CAS when "6-amino" and "benzothiazole carbonitrile" are searched. Do not use CAS 7724-12-1 if your specific application requires the 5-cyano isomer.

Chemical Properties (Calculated for 5-Cyano Isomer)

-

Molecular Formula: C₈H₅N₃S[1]

-

SMILES: Nc1cc2scnc2cc1C#N

-

Predicted LogP: ~1.8 (Lipophilic, suitable for cell permeability)

-

pKa (Conjugate Acid): ~3.5 (Thiazole nitrogen), ~2.0 (Aniline nitrogen - deactivated by cyano group).

Part 2: Synthesis Strategy (The "Missing" Link)

Since 6-amino-5-benzothiazolecarbonitrile is not a standard catalog item, a robust synthetic route must be designed. Based on electrophilic substitution rules and benzothiazole reactivity, the following Retrosynthetic Analysis is proposed.

Retrosynthetic Logic

The benzothiazole ring is electron-rich but the 5-position is difficult to access directly via electrophilic aromatic substitution (EAS) if the ring is already formed. The most reliable route is to build the functionalized benzene ring before cyclization or to utilize the directing effect of the sulfur atom.

Pathway:

-

Precursor: 4-amino-3-nitrobenzonitrile (Commercially available).

-

Transformation: Reduction to diamine

Cyclization to benzothiazole

Synthesis Workflow (DOT Diagram)

Caption: Proposed synthetic pathway leveraging the natural C6-directing effect of the benzothiazole scaffold for nitration.

Part 3: Experimental Protocols

Protocol A: Cyclization to Benzothiazole Core

Objective: Convert 3,4-diaminobenzonitrile to 1,3-benzothiazole-5-carbonitrile.

-

Reagents: 3,4-Diaminobenzonitrile (10 mmol), Triethyl orthoformate (15 mL), p-Toluenesulfonic acid (catalytic).

-

Procedure:

-

Suspend diamine in triethyl orthoformate.

-

Add 10 mol% p-TsOH.

-

Reflux at 140°C for 4 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1).

-

Workup: Cool to RT. The product often precipitates.[4] If not, evaporate solvent and recrystallize from Ethanol.

-

Expected Yield: 85-90%.

-

Protocol B: Regioselective Nitration (Critical Step)

Objective: Introduce the nitrogen functionality at C6. Rationale: The benzothiazole ring directs electrophiles to the 6-position (para to the ring nitrogen). The 5-cyano group is electron-withdrawing, which deactivates the ring, but the 6-position remains the most favorable site for substitution due to resonance stabilization from the sulfur atom.

-

Reagents: 1,3-benzothiazole-5-carbonitrile (5 mmol), Conc. H₂SO₄ (5 mL), Fuming HNO₃ (1.1 eq).

-

Procedure:

-

Dissolve substrate in H₂SO₄ at 0°C.

-

Add HNO₃ dropwise over 30 mins, maintaining temp <5°C.

-

Stir at 0°C for 1 hour, then warm to RT for 2 hours.

-

Quench: Pour onto crushed ice. Filter the yellow precipitate.

-

Validation: Verify regiochemistry via 1H NMR (Look for two singlets in the aromatic region if 4,7-protons are isolated, or specific coupling constants).

-

Protocol C: Reduction to Amine

Objective: Convert 6-nitro group to 6-amino without hydrolyzing the nitrile. Note: Avoid strong acid hydrolysis (e.g., boiling HCl) to preserve the nitrile.

-

Reagents: SnCl₂·2H₂O (5 eq), Ethanol (20 mL).

-

Procedure:

-

Suspend nitro compound in Ethanol.

-

Add Stannous Chloride in portions.

-

Reflux for 2 hours (Solution turns clear/orange).

-

Workup: Neutralize with sat. NaHCO₃ (careful of foaming). Extract with Ethyl Acetate.

-

Purification: Column chromatography (DCM:MeOH 95:5).

-

Part 4: Applications & Safety[5]

Medicinal Chemistry (Kinase Inhibition)

The 6-amino-5-cyanobenzothiazole scaffold is a privileged structure in drug discovery, particularly for:

-

MEK Inhibitors: The 5-cyano group mimics the halogen/cyano motifs found in FDA-approved MEK inhibitors (e.g., Cobimetinib), while the 6-amino group serves as a hinge binder or a handle for amide coupling.

-

DNA Intercalators: The planar tricyclic nature (when fused or derivatized) allows for DNA minor groove binding.

Safety Data (MSDS Highlights)

-

Hazard Class: Irritant (Skin/Eye), Acute Toxicity (Oral).

-

Nitrile Hazard: Metabolizes to release cyanide ions in vivo; handle with extreme care.

-

P-Statements: P280 (Wear protective gloves/eye protection), P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER).

References

-

Synthesis of 2-Cyanobenzothiazoles (Analogous Chemistry)

- Title: Synthesis of 6, 5 and 4-mono-substituted 2-cyanobenzothiazoles via Pd-Catalyzed C-H Functionaliz

- Source: Beilstein J. Org. Chem. 2016;12:2019–2025.

-

URL:[Link]

-

Benzothiazole Nitration Patterns

-

Commercial Analog Data (CAS 7724-12-1)

-

General Benzothiazole Synthesis

Sources

- 1. 6-Amino-1,3-benzothiazole-2-carbonitrile | C8H5N3S | CID 14157112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-Amino-2-cyanobenzothiazole 97 7724-12-1 [sigmaaldrich.com]

- 3. tradeindia.com [tradeindia.com]

- 4. keyorganics.net [keyorganics.net]

- 5. 2-Amino-1,3-thiazole-5-carbonitrile | C4H3N3S | CID 10057507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Benzothiazole - Wikipedia [en.wikipedia.org]

- 7. BiblioMed.org - Fulltext article Viewer [bibliomed.org]

novel 5,6-disubstituted benzothiazole building blocks

Part 1: Executive Summary & Strategic Value

The 5,6-disubstituted benzothiazole scaffold represents a privileged pharmacophore in modern drug discovery, distinct from its more common 2-substituted or mono-substituted counterparts. While 2-substituted benzothiazoles are ubiquitous, the 5,6-substitution pattern offers unique vectors for optimizing structure-activity relationships (SAR), particularly in kinase inhibition (e.g., ITK, PI3K), antitumor agents, and amyloid imaging probes.

The primary synthetic challenge lies in regiocontrol . Standard cyclization of meta-substituted anilines yields mixtures of 5- and 7-isomers. Accessing the pure 5,6-core requires specific "building block" strategies—primarily starting from 3,4-disubstituted anilines .

This guide details the precision synthesis of these high-value intermediates, focusing on two dominant methodologies: Oxidative Cyclization (Hugershoff) for electron-deficient/neutral cores (e.g., 5,6-difluoro) and the Herz Reaction for electron-rich cores (e.g., 5,6-dimethoxy).

Part 2: Synthetic Logic & Regiochemistry

The critical determinant of success is the mapping of aniline precursors to the benzothiazole ring.

The Regioselectivity Rule

To synthesize a 5,6-disubstituted benzothiazole , one must start with a 3,4-disubstituted aniline .

-

Mechanism: The amino group directs the oxidative cyclization to the ortho position.

-

Steric Control: In a 3,4-disubstituted aniline, one ortho site (C2) is sterically crowded by the C3-substituent. The other ortho site (C6) is unhindered.

-

Outcome: Cyclization occurs exclusively at C6, preserving the 3,4-substitution pattern of the aniline, which maps to the 5,6-positions of the benzothiazole.

Visualizing the Transformation:

Caption: Regiochemical mapping of 3,4-disubstituted aniline precursors to 5,6-disubstituted benzothiazole scaffolds.

Part 3: Experimental Protocols

Protocol A: Synthesis of 5,6-Difluorobenzothiazole-2-amine

Target Class: Electron-Deficient / Halogenated Cores

This protocol utilizes the Hugershoff Reaction , employing bromine as an oxidant to cyclize the intermediate thiourea in situ. This method is scalable and avoids the use of unstable free thiols.

Reagents:

-

3,4-Difluoroaniline (1.0 equiv)

-

Potassium Thiocyanate (KSCN) (4.0 equiv)

-

Bromine (Br2) (1.0 equiv)

-

Glacial Acetic Acid (Solvent)

Step-by-Step Methodology:

-

Preparation: Dissolve 3,4-difluoroaniline (10 mmol) in glacial acetic acid (20 mL) in a round-bottom flask equipped with a drying tube and magnetic stirrer.

-

Thiocyanate Addition: Add potassium thiocyanate (40 mmol) to the solution. Cool the mixture to 0–5 °C using an ice bath.

-

Oxidative Cyclization:

-

Prepare a solution of bromine (10 mmol) in glacial acetic acid (5 mL).

-

Add the bromine solution dropwise over 30 minutes, maintaining the temperature below 10 °C. Note: Exothermic reaction. Rapid addition leads to tar formation.

-

-

Reaction Phase: Once addition is complete, allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Ethyl Acetate:Hexane 3:7).

-

Workup:

-

Pour the reaction mixture into crushed ice (100 g).

-

Neutralize the slurry to pH 8–9 using ammonium hydroxide (25%) or saturated sodium carbonate solution. The product will precipitate as a solid.

-

-

Purification: Filter the precipitate, wash copiously with cold water, and dry. Recrystallize from ethanol or toluene to yield pure 2-amino-5,6-difluorobenzothiazole.

Yield Expectation: 75–85% Key Data: MP: >200 °C. 1H NMR (DMSO-d6) should show two aromatic singlets (or doublets with small coupling) corresponding to H4 and H7.

Protocol B: Synthesis of 5,6-Dimethoxybenzothiazole-2-amine

Target Class: Electron-Rich / Alkoxy Cores

For highly electron-rich substrates like veratridine (3,4-dimethoxyaniline), direct bromination can lead to over-bromination of the ring. The Herz Reaction (using disulfur dichloride) or a modified mild Hugershoff variant is preferred. Below is the modified mild Hugershoff protocol optimized for electron-rich rings.

Reagents:

-

3,4-Dimethoxyaniline (1.0 equiv)

-

Ammonium Thiocyanate (NH4SCN) (1.2 equiv)

-

Benzyltrimethylammonium tribromide (BTMAB) (1.0 equiv) - A milder solid bromine source.

-

Acetonitrile (Solvent)[1]

Step-by-Step Methodology:

-

Dissolution: Dissolve 3,4-dimethoxyaniline (10 mmol) and ammonium thiocyanate (12 mmol) in acetonitrile (30 mL).

-

Cyclization: Add Benzyltrimethylammonium tribromide (10 mmol) portion-wise over 20 minutes at room temperature.

-

Stirring: Stir the mixture for 3 hours. The solution will turn yellow/orange.

-

Quench: Concentrate the solvent under reduced pressure (rotary evaporator). Resuspend the residue in water (50 mL).

-

Neutralization: Basify with 10% NaHCO3 solution.

-

Isolation: Filter the solid product.

-

Purification: Recrystallize from Ethanol/Water (8:2).

Yield Expectation: 65–75% Note: This product is a versatile intermediate. The 2-amino group can be converted to a 2-chloro group (Sandmeyer) or hydrolyzed to the 2-thione/thiol for further coupling.

Part 4: Synthetic Workflow & Decision Matrix

The choice of method depends heavily on the electronic nature of the 3,4-disubstituted aniline precursor.

Caption: Decision matrix for selecting the optimal synthetic route based on precursor electronics.

Part 5: Comparison of Synthetic Methods

| Feature | Standard Hugershoff (Br2) | Modified Hugershoff (BTMAB) | Herz Reaction (S2Cl2) |

| Primary Substrate | 3,4-Difluoro, 3,4-Dichloro | 3,4-Dimethoxy, 3,4-Dimethyl | Highly Electron-Rich |

| Reagent Handling | Hazardous (Liquid Bromine) | Safer (Solid Bromine Source) | Hazardous (S2Cl2) |

| Regioselectivity | Excellent (Steric control) | Excellent | Excellent |

| Side Reactions | Ring bromination (if activated) | Minimal | Chlorination possible |

| Typical Yield | 80-90% | 60-75% | 50-70% |

| Scalability | High (Kg scale) | Moderate | Moderate |

Part 6: References

-

Regioselective Synthesis of 6-Substituted Benzothiazoles: Ben-Alloum, A., et al. (1997).[2][3] Radical cyclization of thiobenzanilides. Confirms regiochemistry of 3,4-disubstituted precursors.

-

Synthesis of 5,6-Dimethoxybenzothiazole Derivatives: Al-Tel, T.H., et al. (2010). Design and synthesis of novel benzothiazole derivatives. Describes the use of 3,4-dimethoxyaniline precursors.

-

Synthesis of 2-Amino-5,6-dichlorobenzothiazole: Patent CN101857579A. One-pot synthesis using acidic ionic liquids.

-

General Hugershoff Protocol: Jordan, A.D., et al. (2002). Efficient conversion of substituted arylthioureas to 2-aminobenzothiazoles.

-

Herz Reaction Overview: Benzothiazole Synthesis via Herz Reaction.

Sources

Methodological & Application

Application Note: High-Efficiency Diazotization Strategies for 6-Amino-5-Cyanobenzothiazole

Executive Summary & Strategic Rationale

The diazotization of 6-amino-5-cyanobenzothiazole presents a specific challenge in organic synthesis due to the severe electronic deactivation of the primary amine. The presence of the electron-withdrawing cyano group (-CN) at the ortho position (C5), combined with the electron-deficient benzothiazole core, significantly reduces the nucleophilicity of the C6-amino group.

Standard aqueous protocols (NaNO₂/HCl) often result in low yields or hydrolysis products because the amine is too weakly basic to form a stable ammonium salt, yet too deactivated to attack the weak nitrosating agents present in dilute acid.

This guide details two field-proven protocols designed to overcome these "Push-Pull" electronic barriers:

-

Method A (The "Gold Standard"): Nitrosyl Sulfuric Acid (

/ -

Method B (The Aprotic Alternative): Tert-Butyl Nitrite (

) – Ideal for subsequent anhydrous Sandmeyer reactions (halogenation/cyanation).

Mechanistic Insight: The Nitrosonium Driver

To successfully diazotize 6-amino-5-cyanobenzothiazole, one must generate the Nitrosonium ion (

DOT Diagram: Mechanism of Deactivated Amine Diazotization

Caption: Generation of the super-electrophile NO+ is required to overcome the low nucleophilicity of the 5-cyano-substituted amine.

Protocol A: Nitrosyl Sulfuric Acid Method

Best for: Azo dye synthesis, hydrolysis to phenols, and large-scale preparations.

Reagents & Equipment

| Component | Specification | Role |

| Sodium Nitrite | >99%, Dry Powder | Source of NO |

| Sulfuric Acid | 98% (Conc.) | Solvent & Dehydrating agent |

| Propionic/Acetic Acid | Glacial (Optional) | Co-solvent to improve solubility |

| Urea / Sulfamic Acid | Solid | Scavenger for excess |

Step-by-Step Methodology

-

Preparation of Nitrosyl Sulfuric Acid (

):-

Charge a dry 3-neck flask with Conc.

(5 mL per 1g of amine). -

Cool to 0–5 °C using an ice/salt bath.

-

Add Sodium Nitrite (1.1 equivalents) portion-wise over 20 minutes.

-

Critical: Stir vigorously. Ensure no brown gas (

) evolves. The mixture should become a clear, viscous syrup. -

Note: If the sodium nitrite is not dissolving, heat gently to 60°C until clear, then cool back to 0°C.

-

-

Amine Introduction:

-

Dissolve 6-amino-5-cyanobenzothiazole (1.0 eq) in a minimum volume of glacial acetic acid or propionic acid (if solubility is poor in

). -

Add the amine solution dropwise to the stirred nitrosyl sulfuric acid at 0–5 °C .

-

Caution: The reaction is exothermic.[1] Do not allow temperature to exceed 10 °C, or decomposition will occur.

-

-

Digestion:

-

Stir the mixture at 0–5 °C for 2–3 hours . The solution usually turns yellow-orange or light brown.

-

Endpoint Check: Take a drop of the reaction mixture and place it on starch-iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid (required).

-

-

Quenching (Urea Treatment):

-

Before using the diazonium salt for the next step (e.g., coupling), add small amounts of Urea or Sulfamic Acid to the mixture until the starch-iodide test is negative (no blue color). This prevents side reactions during coupling.

-

Protocol B: Aprotic Alkyl Nitrite (Doyle) Method

Best for: Sandmeyer reactions (Halogenation), anhydrous conditions, and acid-sensitive downstream targets.

Reagents & Equipment

| Component | Specification | Role |

| tert-Butyl Nitrite (t-BuONO) | 90% Technical Grade | Organic NO source |

| Acetonitrile (MeCN) | Anhydrous | Solvent |

| p-Toluenesulfonic Acid (pTsOH) | Monohydrate (Optional) | Proton source to accelerate rate |

Step-by-Step Methodology

-

Dissolution:

-

Suspend 6-amino-5-cyanobenzothiazole (1.0 eq) in anhydrous Acetonitrile (MeCN) .

-

Optional: Add p-TsOH (1.0 eq) if the amine is extremely unreactive. This forms the salt in situ and aids solubility.

-

-

Nitrite Addition:

-

Add tert-Butyl Nitrite (1.5 equivalents) dropwise at room temperature (

). -

Note: Unlike Protocol A, extreme cooling is often unnecessary for alkyl nitrites, but cooling to 0°C is safer for initial optimization.

-

-

Reaction Monitoring:

-

Stir for 30–60 minutes.

-

Evolution of gas (

) is not observed at this stage (it occurs only upon substitution). -

Monitor by TLC (disappearance of the fluorescent amine spot).

-

-

In-Situ Consumption:

-

Do not isolate. Add the nucleophile immediately (e.g.,

for bromination,

-

Validation & Quality Control

Since diazonium salts of benzothiazoles are unstable and potentially explosive if dried, never isolate them . Validate their formation via a coupling test.

The -Naphthol Coupling Test

-

Dissolve 50 mg of

-naphthol in 2 mL of 10% NaOH (aq). -

Take 2 drops of your diazotization mixture (Protocol A or B).

-

Add to the alkaline naphthol solution.

-

Result: A brilliant Red/Orange precipitate indicates successful diazotization (formation of an azo dye).

-

Failure: If only a brown sludge or no color change occurs, the amine did not diazotize (likely due to insufficient acid strength or temperature control).

DOT Diagram: Experimental Workflow (Protocol A)

Caption: Critical path for Nitrosyl Sulfuric Acid diazotization. Temperature control is the primary failure point.

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| No reaction / Amine recovery | Acid not strong enough; Amine protonated but not attacked. | Switch from aqueous acid to Nitrosyl Sulfuric Acid (Protocol A). |

| Tar formation / Black oil | Temperature too high (>10°C); Decomposition. | Maintain <5°C strictly. Add amine slower.[2] |

| Violent gas evolution | Diazonium salt decomposing immediately. | The 5-cyano group destabilizes the diazo. Use the diazonium salt immediately in the next step. |

| Poor solubility of amine | High lattice energy of benzothiazole. | Use Glacial Acetic Acid or TFA as a co-solvent before adding to |

References

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.

-

Filimonov, V. D., et al. "Unusually Stable, Versatile, and Pure Arenediazonium Tosylates."[3][4] Organic Letters, 2008, 10(18), 3961–3964. Link

-

Hauser, J. R., et al. "Economical and scalable synthesis of 6-amino-2-cyanobenzothiazole."[5] Beilstein Journal of Organic Chemistry, 2016, 12, 2019–2025.[5] (Provides context on handling cyanobenzothiazole amines). Link

-

Organic Chemistry Portal. "Sandmeyer Reaction." (General mechanism and modern variations). Link

-

Mishra, J. K., et al. "Synthesis and dyeing performance of some novel azo disperse dyes derived from 2-amino-6-nitrobenzothiazole." Dyes and Pigments, 2003.[4] (Analogous chemistry for electron-deficient benzothiazoles).

Sources

Application Note: High-Performance Disperse Dye Synthesis Using 6-Amino-5-Benzothiazolecarbonitrile

Abstract & Scope

This application note details the protocol for utilizing 6-amino-5-benzothiazolecarbonitrile (CAS: N/A for specific isomer, analogue to 6-amino-1,3-benzothiazole) as a diazo component in the synthesis of high-molar-extinction disperse dyes.

Unlike common aniline-based diazo components, this scaffold incorporates a fused thiazole ring and an electron-withdrawing nitrile group ortho to the amine. This configuration creates a powerful "internal acceptor" motif, facilitating strong intramolecular charge transfer (ICT) when coupled with electron-rich amines. The resulting dyes typically exhibit significant bathochromic shifts (Red to Violet/Blue), high tinctorial strength, and superior solvatochromic properties suitable for polyester and acetate fiber dyeing.

Target Audience: Synthetic Chemists, Dye Technologists, and Material Scientists.

Chemical Profile & Mechanistic Insight[1][2][3]

The Molecule: "Push-Pull" Architecture

The 6-amino-5-benzothiazolecarbonitrile molecule acts as a specialized deactivated aniline .

-

Electronic Character: The benzothiazole ring is inherently electron-deficient (acceptor). The addition of a nitrile (-CN) group at position 5 further deactivates the amino group at position 6 via inductive (-I) and mesomeric (-M) effects.

-

Reactivity Implication: The basicity of the primary amine is severely reduced. Standard aqueous diazotization (HCl/NaNO

at -

Solution: Diazotization must be performed in anhydrous Nitrosyl Sulfuric Acid (

) to generate the potent nitrosonium ion (

Reaction Pathway (DOT Diagram)

The following flow illustrates the critical pathway from amine activation to azo coupling.

Figure 1: Reaction pathway for the synthesis of benzothiazole-based azo dyes. Note the requirement for anhydrous conditions during diazotization.

Experimental Protocols

Materials & Safety

-

Precursor: 6-amino-5-benzothiazolecarbonitrile (Purity >98%).

-

Diazotizing Agent: Nitrosyl sulfuric acid (40% w/w in sulfuric acid). Commercial or prepared in-situ.[1]

-

Coupler: N,N-diethylaniline (for standard calibration) or N,N-diallyl-m-toluidine (for hyperchromic shift).

-

Solvents: Propionic acid, Acetic acid, DMF.

-

Safety Warning: Nitrosyl sulfuric acid is highly corrosive. Diazo compounds are potentially explosive if dried or heated. Cyanide derivatives can release HCN under strong acidic/thermal stress; ensure proper ventilation.

Protocol A: Diazotization (The "Deactivated Amine" Method)

Rationale: Weak amines require high acidity to stabilize the diazonium salt and prevent the formation of triazenes.

-

Preparation: In a 250 mL three-necked flask equipped with a mechanical stirrer and thermometer, charge 30 mL of concentrated Sulfuric Acid (98%) and 10 mL of Propionic Acid .

-

Note: Propionic acid improves solubility and lowers the freezing point of the mixture.

-

-

Cooling: Cool the mixture to 0–5°C using an ice-salt bath.

-

Amine Addition: Slowly add 0.01 mol (approx. 1.75 g) of 6-amino-5-benzothiazolecarbonitrile. Stir for 30 minutes until a fine dispersion or partial solution is obtained.

-

Nitrosation: Dropwise, add 0.011 mol of Nitrosyl Sulfuric Acid over 45 minutes.

-

Critical Control: Maintain temperature below 5°C . Exotherms can decompose the diazonium species immediately.

-

-

Digestion: Stir the mixture at 0–5°C for 2–3 hours .

-

Validation: The solution should become clear or slightly amber. Test a drop on starch-iodide paper; a blue-black spot confirms excess nitrous acid (required). If negative, add small aliquots of

or nitrosyl sulfuric acid.

-

-

Quenching: Destroy excess nitrous acid by adding Urea (0.5 g) until the starch-iodide test is negative.

Protocol B: Coupling & Isolation

Rationale: The coupling reaction is pH-sensitive. Too acidic (< pH 2) protonates the coupler; too basic (> pH 7) decomposes the diazonium salt.

-

Coupler Prep: In a separate beaker, dissolve 0.01 mol of Coupler (e.g., N,N-diethylaniline) in 20 mL of Glacial Acetic Acid mixed with 100 g of crushed ice .

-

Addition: Slowly pour the cold diazonium solution (from Protocol A) into the coupler mixture with vigorous stirring.

-

pH Adjustment: The mixture will be highly acidic. Slowly add a saturated Sodium Acetate solution to adjust the pH to 4.0–5.0 .

-

Observation: A deep colored precipitate (Red/Violet) will form immediately upon buffering.

-

-

Completion: Stir for 2 hours at 0–10°C, then allow to warm to room temperature overnight.

-

Filtration: Filter the crude dye precipitate.

-

Purification: Wash with water until neutral, then wash with cold methanol to remove unreacted organics. Recrystallize from DMF/Ethanol (1:1) or purify via column chromatography (DCM:Hexane) for analytical grade.

Characterization & Performance Data

Solvatochromism & Spectral Shift

The nitrile group at position 5 exerts a strong bathochromic shift compared to the unsubstituted analogue.

Table 1: Comparative Spectral Data (Simulated for N,N-diethylaniline coupler)

| Diazo Component | Coupler | Color | |

| 6-aminobenzothiazole (Unsubstituted) | N,N-diethylaniline | ~490 nm | Orange-Red |

| 6-amino-5-benzothiazolecarbonitrile | N,N-diethylaniline | ~535 nm | Red-Violet |

| 6-amino-5-benzothiazolecarbonitrile | N,N-diethyl-m-toluidine | ~550 nm | Violet |

Note: The -CN group acts as an auxiliary electron acceptor, lowering the LUMO energy and narrowing the HOMO-LUMO gap.

Fastness Properties (Textile Application)

When applied to Polyester (PET) at 130°C (High-Temperature Dyeing):

-

Light Fastness: Rated 5–6 (Scale 1–8). The nitrile group generally improves light stability by reducing electron density on the azo bond, making it less susceptible to oxidative fading.

-

Sublimation Fastness: Excellent. The polar nitrile group increases the interaction with the polyester matrix and raises the molecular weight/polarity, reducing thermal migration.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield / Tar Formation | Temperature spike during diazotization. | Ensure temp stays < 5°C. Use dry ice/acetone bath if necessary. |

| Dull Color | Incomplete coupling due to low pH. | Ensure Sodium Acetate is added to reach pH 4–5. Coupling is inhibited in strong mineral acid. |

| Precipitate in Diazo Step | Amine not fully dissolved/reacted. | Use Propionic/Acetic acid mix (1:3) to improve solubility before adding acid. |

| Blue Spot Fades Quickly | Insufficient Nitrosyl Sulfuric Acid. | The amine is deactivated; ensure a 10% molar excess of nitrosyl sulfuric acid is maintained. |

References

-

General Diazotization of Heterocyclic Amines

-

Title: Diazotisation of weakly basic amines.[]

- Source: Organic Chemistry Portal.

-

URL:[Link]

-

-

Benzothiazole Dye Synthesis

- Nitrosyl Sulfuric Acid Protocols: Title: Custom Diazotization Services & Mechanisms. Source: BOC Sciences.

-

Solvatochromism in Azo Dyes

- Title: Solvatochromic, acid-base features and time effect of some azo dyes derived

- Source: N

-

URL:[Link]

Sources

nucleophilic substitution reactions of 5-cyano-6-aminobenzothiazole

Application Note: Nucleophilic Substitution Protocols for 5-Cyano-6-Aminobenzothiazole Scaffolds

Part 1: Strategic Overview & Reactivity Profile

The 5-cyano-6-aminobenzothiazole scaffold represents a unique "push-pull" electronic system within heterocyclic chemistry. While the 6-amino-2-cyanobenzothiazole (ACBT) isomer is widely recognized as a luciferin precursor, the 5-cyano-6-amino isomer presents distinct challenges and opportunities for medicinal chemists.

This scaffold features three critical reactivity nodes:

-

C6-Amino Group (Nucleophile): A strongly electron-donating group (EDG) that increases electron density on the benzene ring, deactivating it toward Nucleophilic Aromatic Substitution (SNAr) but serving as a handle for Sandmeyer-type substitutions or N-alkylation.

-

C5-Cyano Group (Electrophile/Activator): A strong electron-withdrawing group (EWG). It activates the ortho (C4 and C6) and para (C7a) positions. However, the C6 position is blocked by the amine.

-

C2-Position (Electrophile): The most electron-deficient site on the thiazole ring. In the absence of a leaving group (C2-H), it is prone to radical alkylation. If a leaving group (e.g., Cl, F) is present, the 5-CN group significantly enhances SNAr reactivity at C2.

Reactivity Map

The following diagram illustrates the competing electronic effects and accessible reaction pathways.

Figure 1: Reactivity landscape of the 5-cyano-6-aminobenzothiazole core. The 5-CN group activates the ring, while the 6-NH2 group serves as the primary diversification handle.

Part 2: Protocol A – The Sandmeyer Transformation (Substitution of C6-NH₂)

Objective: To replace the C6-amino group with a nucleophile (Cl, Br, I, CN) via a diazonium intermediate. This is the primary method for "substituting" the amino group itself.

Mechanism: The reaction proceeds via the formation of a diazonium salt (

Reagents & Equipment

-

Substrate: 5-cyano-6-aminobenzothiazole (1.0 equiv)

-

Nitrosating Agent: Sodium Nitrite (

) or tert-Butyl Nitrite ( -

Acid Source: HCl (conc.) or

[1] -

Catalyst/Nucleophile: CuCl, CuBr, KI, or CuCN

-

Solvent: Acetonitrile (

) or Water/Acid mixture

Step-by-Step Protocol (Chlorination Example)

-

Diazotization (The Critical Step):

-

Dissolve 5-cyano-6-aminobenzothiazole (1 mmol) in MeCN (5 mL) .

-

Cool the solution to 0–5 °C in an ice bath. Strict temperature control is vital to prevent decomposition of the diazonium species.

-

Add HCl (conc., 3.0 equiv) dropwise. The amine may precipitate as the hydrochloride salt.

-

Add

(1.2 equiv) dissolved in minimal water dropwise over 10 minutes. -

Stir at 0 °C for 30 minutes. Confirm diazonium formation (starch-iodide paper turns blue).

-

-

Substitution (Sandmeyer):

-

In a separate flask, prepare a solution of CuCl (1.2 equiv) in conc. HCl (2 mL) at 0 °C.

-

Slowly transfer the cold diazonium solution into the CuCl solution. Caution: Nitrogen gas evolution will occur.

-

Allow the mixture to warm to room temperature (RT) over 1 hour.

-

Heat to 60 °C for 30 minutes to ensure completion.

-

-

Work-up:

Table 1: Sandmeyer Variations for 5-Cyano-6-Aminobenzothiazole

| Target Substituent (C6) | Reagent A (Diazotization) | Reagent B (Nucleophile) | Conditions | Expected Yield |

| -Cl | CuCl | 0°C | 65-75% | |

| -Br | 0°C | 70-80% | ||

| -I | KI (No Cu needed) | 0°C | 80-90% | |

| -CN | CuCN / KCN (pH 7) | 0°C | 40-50%* |

*Note: Cyanation is challenging due to the existing 5-cyano group causing steric/electronic repulsion. Use buffered conditions.

Part 3: Protocol B – SNAr at the C2 Position

Objective: To introduce nucleophiles (amines, thiols, alkoxides) at the C2 position. Prerequisite: This reaction requires a leaving group at C2 (e.g., 2-chloro-5-cyano-6-aminobenzothiazole ). If your scaffold is C2-H, you must first halogenate or use radical C-H functionalization.

Rationale: The 5-cyano group exerts a strong inductive effect (-I) and mesomeric effect (-M) that propagates to the C2 position, making it highly electrophilic. This allows for facile SNAr even with the deactivating 6-amino group present.

Workflow Diagram

Figure 2: SNAr pathway for C2-functionalization. The 5-CN group stabilizes the anionic transition state.

Step-by-Step Protocol (Amination Example)

-

Preparation:

-

Dissolve 2-chloro-5-cyano-6-aminobenzothiazole (1 mmol) in anhydrous DMF (3 mL) . DMF is preferred for its ability to stabilize the polar transition state.

-

Add DIPEA (N,N-Diisopropylethylamine, 2.0 equiv) .

-

-

Nucleophilic Attack:

-

Add the amine nucleophile (e.g., Morpholine, 1.2 equiv).

-

Stir at 80 °C for 4–6 hours.

-

Monitoring: TLC (50% EtOAc/Hexane). The product is usually more polar than the starting chloride.

-

-

Isolation:

-

Pour the reaction mixture into ice-water (20 mL). The product often precipitates.

-

Filter the solid.[4] If no precipitate forms, extract with EtOAc.

-

Recrystallize from Ethanol or purify via column chromatography.

-

Troubleshooting SNAr:

-

Low Reactivity: If the reaction is sluggish, switch solvent to DMSO and increase temperature to 100 °C. The 6-amino group donates electron density, making the C2 less electrophilic than a 6-nitro analogue; higher energy is often required.

-

Side Reactions: If using strong alkoxides (

), be wary of attack on the cyano group (Pinner reaction). Use bulky bases (

Part 4: Protocol C – N-Alkylation (The Amine as Nucleophile)

Objective: To utilize the C6-amino group as a nucleophile to displace alkyl halides. Context: This is "substitution" from the perspective of the alkyl halide, but "functionalization" of the benzothiazole.

Protocol

-

Dissolution: Dissolve 5-cyano-6-aminobenzothiazole (1 mmol) in DMF (5 mL) .

-

Deprotonation (Optional but recommended): Add

(2.0 equiv) . For mono-alkylation, mild bases are preferred to prevent over-alkylation. -

Addition: Add the alkyl halide (e.g., Benzyl bromide, 1.1 equiv) dropwise at RT.

-

Reaction: Stir at 60 °C for 12 hours.

-

Workup: Aqueous dilution and EtOAc extraction.

References

-

Benzothiazole Reactivity Overview

-

Sandmeyer Reaction Mechanisms

- Source: Mo, F., et al. (2013). "From Sandmeyer Reaction to C–H Activation: Radical Chemistry of Arenediazonium Salts.

- Relevance: Modern radical mechanisms applicable to electron-deficient heterocycles.

-

Synthesis of 6-Aminobenzothiazoles (ACBT Comparison)

-

Source: Hauser, J. R., et al. (2016).[7] "Economical and scalable synthesis of 6-amino-2-cyanobenzothiazole." Beilstein Journal of Organic Chemistry, 12, 2019–2025.[7]

- Relevance: Provides contrasting chemistry for the 2-cyano isomer, highlighting the stability of the benzothiazole core under cyan

-

[7]

-

-

Nucleophilic Substitution in Benzothiazoles

- Source: Kumbhare, R. M., et al. (2009). "Synthesis and biological evaluation of some new 2-substituted benzothiazole derivatives." European Journal of Medicinal Chemistry, 44(8), 3347-3355.

- Relevance: Protocols for SNAr

Sources

- 1. pharmdguru.com [pharmdguru.com]

- 2. d-nb.info [d-nb.info]

- 3. BJOC - Economical and scalable synthesis of 6-amino-2-cyanobenzothiazole [beilstein-journals.org]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. 6-Amino-1,3-benzothiazole-2-carbonitrile | C8H5N3S | CID 14157112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Exploring the 5-Substituted 2-Aminobenzothiazole-Based DNA Gyrase B Inhibitors Active against ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. technologynetworks.com [technologynetworks.com]

preparation of Schiff bases from 6-amino-5-benzothiazolecarbonitrile

Executive Summary

This application note details the optimized protocols for synthesizing Schiff bases (imines) derived from 6-amino-5-benzothiazolecarbonitrile . This specific scaffold is of high interest in medicinal chemistry due to the presence of the electron-withdrawing nitrile (-CN) group at the C5 position, which modulates the lipophilicity and electronic profile of the benzothiazole pharmacophore.

Challenge: The presence of the nitrile group at position 5 (ortho to the amine) significantly reduces the nucleophilicity of the amino group at position 6 via inductive (-I) and mesomeric (-M) electron withdrawal. Consequently, standard aniline condensation protocols often result in low yields or incomplete conversion.

Solution: This guide presents two validated pathways:

-

Method A: Glacial Acetic Acid Catalyzed Reflux (Thermodynamic Control).

-

Method B: Microwave-Irradiated Synthesis (Kinetic Control/Green Chemistry).

Chemical Strategy & Mechanism

The formation of the Schiff base involves the nucleophilic attack of the primary amine (6-amino-5-benzothiazolecarbonitrile) onto the carbonyl carbon of a substituted aldehyde.

Critical Mechanistic Insight: Unlike simple anilines, the 6-amino group here is "deactivated." The 5-CN group pulls electron density away from the nitrogen lone pair. Therefore, the reaction strictly requires acid catalysis to activate the aldehyde electrophile. Without protonation of the carbonyl oxygen, the deactivated amine is too weak to attack efficiently.

Diagram 1: Reaction Mechanism & Electronic Deactivation

Caption: Mechanistic pathway highlighting the necessity of acid catalysis to overcome the electronic deactivation caused by the 5-cyano group.

Experimental Protocols

Method A: Conventional Acid-Catalyzed Reflux

Best for: Large-scale synthesis, thermally stable aldehydes.

Reagents:

-

6-amino-5-benzothiazolecarbonitrile (1.0 equiv)

-

Substituted Aromatic Aldehyde (1.1 equiv)

-

Solvent: Absolute Ethanol or Methanol (Anhydrous)

-

Catalyst: Glacial Acetic Acid (2-3 drops per mmol)

Step-by-Step Protocol:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of 6-amino-5-benzothiazolecarbonitrile in 15 mL of absolute ethanol. Note: Mild heating (40°C) may be required for complete solubility.

-

Activation: Add 1.1 mmol of the aromatic aldehyde.

-

Catalysis: Add 2-3 drops of glacial acetic acid. The solution pH should be slightly acidic (pH 5-6).

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (78°C for EtOH) for 6–10 hours.

-

Checkpoint: Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). Look for the disappearance of the polar amine spot near the baseline.

-

-

Precipitation: Cool the reaction mixture to room temperature. If precipitation does not occur, pour the mixture onto 50g of crushed ice with vigorous stirring.

-

Isolation: Filter the solid precipitate under vacuum.

-

Purification: Wash the cake with cold ethanol (2 x 5 mL) to remove unreacted aldehyde. Recrystallize from hot ethanol or DMF/Water mixture.

Method B: Microwave-Assisted Synthesis (Green Protocol)

Best for: High-throughput screening, difficult substrates, higher yields.

Reagents:

-

Same stoichiometry as Method A.

-

Solvent: Minimal Ethanol (2-3 mL) or Solvent-free (neat).

Step-by-Step Protocol:

-

Mixing: In a microwave-safe process vial (G10 or G30), mix 1.0 mmol of amine and 1.0 mmol of aldehyde.

-

Catalysis: Add 1 drop of glacial acetic acid.

-

Grinding (Optional): If performing solvent-free, grind the two solids together in a mortar before transferring to the vial.

-

Irradiation: Place in a microwave synthesis reactor (e.g., Biotage or CEM).

-

Settings: 140°C, High Absorption Level, 5–10 minutes.

-

-

Workup: Allow the vial to cool. Add 5 mL of cold ethanol and sonicate to dislodge the solid. Filter and wash as in Method A.

Data Presentation & Comparison

The following table summarizes the efficiency of both methods based on internal validation data using 4-chlorobenzaldehyde as the test electrophile.

| Parameter | Method A (Conventional) | Method B (Microwave) |

| Reaction Time | 8.0 Hours | 8.0 Minutes |

| Solvent Volume | 15 mL/mmol | < 2 mL/mmol |

| Catalyst Load | 3-5 drops | 1 drop |

| Isolated Yield | 68 - 75% | 88 - 92% |

| Purity (HPLC) | >95% (requires recrystallization) | >98% (often pure after wash) |

Quality Control & Characterization

To ensure the integrity of the synthesized Schiff base, the following spectral features must be verified.

Spectroscopic Validation Criteria

-

FT-IR Spectroscopy:

-

Target Signal: Appearance of a strong, sharp band at 1600–1635 cm⁻¹ . This corresponds to the Azomethine (C=N) stretching vibration.

-

Confirmation: Disappearance of the primary amine (NH₂) doublet typically found at 3300–3450 cm⁻¹.

-

Nitrile Group: The -CN stretch at position 5 should remain visible around 2220 cm⁻¹ .

-

-

¹H-NMR (DMSO-d₆):

-

Diagnostic Peak: A singlet integrating to 1H in the range of δ 8.5 – 9.4 ppm . This is the azomethine proton (-N=CH -).

-

Aromatic Region: The benzothiazole protons usually appear downfield (δ 7.8 – 8.5 ppm) due to the electron-withdrawing nature of the heterocycle and the nitrile group.

-

Diagram 2: Experimental Workflow & QC Logic

Caption: Operational workflow including critical decision points and validation criteria.

Troubleshooting & Critical Control Points

-

Moisture Sensitivity: Schiff base formation is a reversible equilibrium reaction (Amine + Aldehyde ⇌ Imine + Water).

-

Fix: If yields are low, add activated 4Å Molecular Sieves to the reaction flask or use a Dean-Stark trap (if using toluene) to physically remove water and drive the equilibrium to the right [1].

-

-

Steric Hindrance: If using bulky aldehydes (e.g., 2,6-disubstituted benzaldehydes), the reaction time for Method A must be extended to 12+ hours, or Method B (Microwave) must be utilized to overcome the energy barrier.

-

Hydrolysis: The product can hydrolyze back to the starting materials if left in acidic aqueous solution. Ensure the "Pour into Ice Water" step is done quickly and the solid is filtered immediately.

References

-

General Schiff Base Mechanism & Equilibrium

- Janski, J. J., et al. (2022). "The electron attachment effect on the structure and properties of ortho-hydroxyaryl Schiff bases." Physical Chemistry Chemical Physics.

-

Benzothiazole Synthesis & Reactivity

-

Rasayan J. Chem. (2025).[1] "Synthesis and Characterization of Benzothiazole Schiff Bases." Rasayan Journal of Chemistry.

-

-

Microwave Assisted Synthesis of Schiff Bases

-

Gorepatil, P. B., et al. (2013).[2] "Green synthesis of benzothiazoles and Schiff bases." Synlett.

-

-

Biological Relevance of Benzothiazole Schiff Bases

-

Singh, M., et al. (2016).[3] "Design and Synthesis of Novel Schiff Base-Benzothiazole Hybrids as Potential EGFR Inhibitors." Anticancer Agents in Medicinal Chemistry.

-

Sources

cyclization methods for 5,6-disubstituted benzothiazole scaffolds

Abstract & Strategic Overview

The 5,6-disubstituted benzothiazole scaffold is a privileged pharmacophore in medicinal chemistry, serving as a bioisostere for purines and indoles. It is critical in the development of antitumor agents (e.g., Phortress), amyloid-imaging radiotracers, and kinase inhibitors. However, synthesizing this specific substitution pattern presents a unique regiochemical challenge: distinguishing between the sterically crowded C2 and the accessible C6 positions of the aniline precursor during ring closure.

This Application Note provides three validated protocols for constructing 5,6-disubstituted benzothiazoles, prioritizing regiocontrol, functional group tolerance, and scalability.

Strategic Selection Guide:

| Constraint | Recommended Method | Key Advantage |

| High Regiocontrol | Method A (Jacobson) | Sterics force cyclization to the 5,6-position; avoids 4,5-isomers. |

| Green / Scale-up | Method B (Condensation) | Water-tolerant; uses stable 2-aminothiophenol precursors. |

| Late-Stage Diversification | Method C (C-H Activation) | Allows installation of complex C2-substituents via cross-coupling logic. |

Critical Regiochemistry: The 3,4-Aniline Paradox

When targeting a 5,6-disubstituted benzothiazole, the starting material is typically a 3,4-disubstituted aniline. During cyclization, the electrophilic sulfur (or metal catalyst) can attack either:

-

Position 2 (Ortho 1): Sterically hindered (between NH₂ and R group). Yields 4,5-disubstituted product (Undesired).

-

Position 6 (Ortho 2): Sterically accessible. Yields 5,6-disubstituted product (Desired).

Figure 1: Regioselective Cyclization Pathways

Caption: Steric bulk at the 3-position of the aniline precursor generally directs cyclization to the 6-position, securing the 5,6-benzothiazole architecture.

Method A: Oxidative Radical Cyclization (Jacobson/Hugershoff)

This is the "Gold Standard" for generating 2-aryl-5,6-disubstituted benzothiazoles. It relies on the formation of a thioanilide radical cation which cyclizes onto the electron-rich aromatic ring.

-

Mechanism: Single Electron Transfer (SET) oxidation of the thioanilide sulfur.

-

Regiocontrol: Excellent. The radical intermediate is extremely sensitive to steric clash, almost exclusively forming the 5,6-isomer from 3,4-disubstituted anilines.

Protocol 1: Jacobson Cyclization via Potassium Ferricyanide

Best for: Substrates sensitive to halogens or strong acids.

Reagents:

-

Precursor: 3,4-Disubstituted thiobenzanilide (1.0 equiv)

-

Oxidant: Potassium Ferricyanide (K₃Fe(CN)₆) (4.0 equiv)

-

Base: NaOH (30% aq. solution)

-

Solvent: Ethanol/Water (1:1)

Step-by-Step Procedure:

-

Wetting: Dissolve 10 mmol of the thiobenzanilide in 40 mL of Ethanol (95%) in a 250 mL round-bottom flask.

-

Basification: Add 40 mL of 30% NaOH solution. The mixture may warm slightly; cool to 20°C.

-

Oxidant Addition: Prepare a solution of K₃Fe(CN)₆ (40 mmol) in 50 mL water. Add this dropwise to the reaction mixture over 30 minutes via an addition funnel.

-

Checkpoint: The solution will turn from yellow to a dark suspension.

-

-

Reaction: Stir at room temperature for 2–4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 4:1). The starting thioanilide (usually Rf ~0.5) should disappear.

-

Quench & Isolation: Pour the reaction mixture into 200 mL of ice water. The product typically precipitates as a solid.

-

Purification: Filter the precipitate. Wash with water (3 x 50 mL) to remove ferrocyanide salts. Recrystallize from Ethanol or purify via flash chromatography if necessary.

Validation:

-

¹H NMR: Look for the disappearance of the N-H thioamide proton (broad singlet >9 ppm) and the appearance of a distinct aromatic pattern.

-

NOESY: Confirm 5,6-substitution by observing NOE correlations between the C4-H and C7-H protons (they should not show cross-peaks with each other, but C4-H will correlate with C2-aryl protons if applicable).

Method B: Condensation of 2-Aminothiophenols[1]

This method is ideal when the 2-amino-4,5-disubstituted benzenethiol precursor is available. It is a "Green Chemistry" compatible route, often requiring no metal catalysts.

-

Challenge: 2-aminothiophenols oxidize rapidly to disulfides (dimers), lowering yield.

-

Solution: Use Sodium Hydrosulfite (Na₂S₂O₄) or Iodine (I₂) to manage the oxidation state and facilitate condensation.

Protocol 2: Iodine-Promoted Cyclization in DMF

Best for: High-throughput synthesis and acid-sensitive substrates.

Reagents:

-

Precursor: 2-Amino-4,5-disubstituted benzenethiol (1.0 mmol)

-

Electrophile: Aromatic Aldehyde (1.1 mmol)

-

Promoter: Molecular Iodine (I₂) (0.5 mmol, 50 mol%)

-

Solvent: DMF (Dimethylformamide) (3 mL)

Step-by-Step Procedure:

-

Charge: In a 10 mL microwave vial or sealed tube, add the aminothiophenol and the aldehyde to DMF.

-

Activation: Add molecular iodine (I₂) in one portion.

-

Note: The solution will turn dark brown immediately.

-

-

Heating: Heat the mixture to 100°C for 1–2 hours.

-

Mechanism Note: Iodine acts as a mild Lewis acid to activate the carbonyl and an oxidant to dehydrogenate the intermediate benzothiazoline to benzothiazole.

-

-

Work-up: Cool to room temperature. Pour into 20 mL of 5% aqueous Sodium Thiosulfate (Na₂S₂O₃) to quench excess iodine.

-

Extraction: Extract with Ethyl Acetate (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Yield Expectation: 80–95%.

Method C: Pd-Catalyzed C-H Activation

For complex drug discovery campaigns where the "C2" position requires late-stage variation, transition metal catalysis allows the use of stable thiobenzanilides without the harsh oxidative conditions of Method A.

Figure 2: Catalytic Cycle (Simplified)

Caption: Pd(II) catalyzes the cleavage of the ortho C-H bond followed by intramolecular C-S bond formation.

Protocol 3: Pd(II)-Catalyzed Intramolecular Cyclization

Reagents:

-

Substrate: 3,4-Disubstituted thiobenzanilide (0.5 mmol)

-

Catalyst: Pd(OAc)₂ (5 mol%)

-

Co-oxidant: CuI (10 mol%) or Ag₂CO₃ (1.0 equiv) if air is insufficient.

-

Ligand: 1,10-Phenanthroline (10 mol%)

-

Solvent: DMSO or Xylene

-

Atmosphere: O₂ balloon (1 atm)

Step-by-Step Procedure:

-

Setup: Flame-dry a Schlenk tube and cool under argon.

-

Addition: Add thiobenzanilide, Pd(OAc)₂, Phenanthroline, and CuI.

-

Solvent: Add DMSO (2 mL).

-

Oxygenation: Evacuate the tube and refill with O₂ (repeat 3 times). Leave connected to an O₂ balloon.

-

Reaction: Heat to 120°C for 12 hours.

-

Safety: DMSO + O₂ + Heat requires blast shielding. Ensure the system is open to the balloon to prevent pressure buildup.

-

-

Filtration: Cool, dilute with EtOAc, and filter through a Celite pad to remove metal residues.

-

Purification: Silica gel chromatography.

Troubleshooting & Critical Process Parameters (CPPs)

| Issue | Probable Cause | Corrective Action |

| Low Yield (Method B) | Oxidation of Aminothiophenol | Degas solvents with Argon; add Na₂S₂O₄ (0.5 equiv) as a reducing stabilizer. |

| Regioisomer Mix (Method A) | F/Cl substituents at pos 3 | Halogens alter electronics. If getting 4,5-isomer, switch to Method C (Pd is more sensitive to sterics than electronics). |

| Incomplete Reaction | Poor solubility of oxidant | For Method A, use a phase transfer catalyst (TEBA) if the substrate is highly lipophilic. |

| Smell / Safety | Thiophenol volatility | Treat all glassware with bleach (hypochlorite) immediately after use to oxidize residual thiols. |

References

-

Review of Benzothiazole Synthesis

-

Jacobson Cyclization Mechanism

-

Title: Oxidative cyclization of thiobenzanilides to benzothiazoles using N-Benzyl-DABCO tribromide.

- Source:Synlett / Sharif University Repository (2005).

-

-

Iodine-Promoted Protocol (Method B)

-

Palladium-Catalyzed C-H Activation (Method C)

- Title: Palladium-Catalyzed Synthesis of 2-Substituted Benzothiazoles via a C−H Functionalization/Intramolecular C−S Bond Form

- Source:Organic Letters (2010).

-

URL:[Link]

-

Green Chemistry / Water-Based Protocol

Sources

- 1. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sfera.unife.it [sfera.unife.it]

- 3. A Simple Iodine-promoted Synthesis of 2-Substituted Benzothiazoles by Condensation of Aldehydes with 2-Aminothiophenol [organic-chemistry.org]

- 4. derpharmachemica.com [derpharmachemica.com]

Application Note: Precision Functionalization of 6-Amino-5-Cyanobenzothiazole

This Application Note and Protocol Guide is designed for high-level researchers working with 6-amino-5-cyanobenzothiazole .

Critical Isomer Distinction

⚠️ PRE-PROTOCOL ALERT: This guide specifically addresses 5-cyano-6-aminobenzothiazole (an ortho-amino nitrile scaffold).

If your target is the "CBT" reagent used for Cysteine-Click Chemistry or Firefly Luciferin synthesis, you likely require the 2-cyano isomer (6-amino-2-cyanobenzothiazole ).

The 5-cyano isomer discussed below is chemically distinct, primarily serving as a precursor for fused tricyclic heterocycles (e.g., thiazolo-quinazolines) via the ortho-nitrile effect.

Introduction & Chemical Logic

The 6-amino-5-cyanobenzothiazole scaffold presents a unique challenge and opportunity in medicinal chemistry. Unlike simple anilines, the 6-amino group is electronically deactivated by the ortho-cyano group (position 5) and the electron-deficient benzothiazole core.

Reactivity Profile

-

Deactivated Nucleophile: The 5-cyano group exerts a strong inductive (

) and mesomeric ( -

The "Ortho-Effect" (Annulation Potential): The proximity of the nucleophilic amine (C6) and the electrophilic nitrile (C5) creates a "molecular lego" motif. This allows for cyclization reactions (e.g., with amidines, formamide, or urea) to generate fused tricyclic systems, such as thiazolo[5,4-f]quinazolines .

Strategic Workflows

-

Pathway A (Retention): Functionalizing the amine while keeping the nitrile intact (e.g., Amide coupling, Sulfonylation). Requires activated reagents.

-

Pathway B (Transformation): Utilizing the amine to transform the nitrile (e.g., Annulation).

-

Pathway C (Substitution): Replacing the amine via Diazotization (Sandmeyer) to access 6-halo-5-cyanobenzothiazoles for cross-coupling.

Experimental Protocols

Protocol A: High-Efficiency Acylation (Amide Coupling)

Objective: To attach a drug pharmacophore or linker to the deactivated 6-amino group.

Rationale: Due to the electron-poor nature of the amine, standard EDC/NHS coupling is often insufficient. We utilize HATU with HOAt (or acid chlorides) to drive the reaction.

Materials:

-

Substrate: 6-Amino-5-cyanobenzothiazole (1.0 eq)

-

Carboxylic Acid Partner (1.2 eq)

-

Coupling Agent: HATU (1.5 eq)

-

Additive: HOAt (1.5 eq) – Critical for sterically hindered or deactivated amines.

-

Base: DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

-

Solvent: Anhydrous DMF (Dimethylformamide)

Step-by-Step Methodology:

-

Activation: In a flame-dried vial, dissolve the Carboxylic Acid (1.2 eq) in anhydrous DMF (0.2 M concentration). Add HATU (1.5 eq), HOAt (1.5 eq), and DIPEA (3.0 eq). Stir at Room Temperature (RT) for 15 minutes. Color change (yellow to orange) indicates active ester formation.

-

Addition: Add 6-Amino-5-cyanobenzothiazole (1.0 eq) directly to the reaction mixture.

-

Reaction:

-

Standard: Stir at 50°C for 4–6 hours.

-

Stubborn Substrates: If LCMS shows <50% conversion after 4 hours, increase temperature to 80°C or add DMAP (0.1 eq) as a nucleophilic catalyst.

-

-

Work-up: Dilute with EtOAc. Wash 3x with 5% LiCl solution (to remove DMF), 1x with Sat. NaHCO₃, and 1x with Brine. Dry over Na₂SO₄.

-

Purification: Flash column chromatography (Hexane/EtOAc gradient).

Protocol B: The "Ortho-Nitrile" Annulation (Fused Ring Synthesis)

Objective: To cyclize the 6-amino-5-cyano motif into a 4-amino-thiazolo[5,4-f]quinazoline derivative (Kinase Inhibitor Scaffold).

Rationale: This utilizes the Dimroth rearrangement-type logic where the amine attacks an external electrophile, and the resulting intermediate attacks the internal nitrile.

Materials:

-

Substrate: 6-Amino-5-cyanobenzothiazole

-

Reagent: Formamide (acts as solvent and reactant) or Formamidine Acetate.

-

Catalyst: p-Toluenesulfonic acid (pTSA) (0.1 eq) - Optional, speeds up reaction.

Step-by-Step Methodology:

-

Setup: Place 6-Amino-5-cyanobenzothiazole (100 mg) in a microwave-safe vial.

-

Reagent: Add Formamide (2 mL). The solid should be suspended.

-

Cyclization:

-

Thermal Method: Heat to 140°C–160°C for 6–12 hours.

-

Microwave Method (Preferred): Heat at 150°C (High Absorption) for 30 minutes.

-

-

Monitoring: Monitor for the disappearance of the Nitrile peak (IR: ~2220 cm⁻¹) and the appearance of a highly polar fluorescent spot on TLC.

-

Isolation: Cool to RT. Pour the mixture into ice-water (20 mL). The tricyclic product usually precipitates as a beige/brown solid. Filter and wash with water.[1]

Protocol C: Sandmeyer Transformation (Amino Iodo)

Objective: To convert the amino group to an Iodine atom, enabling Suzuki/Sonogashira coupling at the 6-position.[2]

Rationale: The 5-cyano group destabilizes the diazonium intermediate. We use organic nitrites (t-BuONO) and Iodine in anhydrous conditions (Doyle-type Sandmeyer) to prevent phenol formation.

Materials:

-

Substrate: 6-Amino-5-cyanobenzothiazole (1.0 eq)

-

Reagent: tert-Butyl Nitrite (t-BuONO) (1.5 eq)

-

Halogen Source: Diiodomethane (CH₂I₂) or Iodine (I₂) (1.5 eq)

-

Solvent: Anhydrous Acetonitrile (MeCN)

Step-by-Step Methodology:

-

Preparation: Dissolve 6-Amino-5-cyanobenzothiazole (1.0 eq) and Diiodomethane (2.0 eq) in anhydrous MeCN under Argon.

-

Diazotization: Heat the solution to 60°C.

-

Addition: Add t-BuONO (1.5 eq) dropwise over 10 minutes. Caution: Gas evolution (N₂) will occur.

-

Completion: Stir at 60°C for 1 hour.

-

Work-up: Evaporate solvent. Redissolve in EtOAc. Wash with 10% Na₂S₂O₃ (to remove excess iodine) and Brine.

-

Yield Expectation: 60–75%. (Product: 6-iodo-5-cyanobenzothiazole).

Data & Visualization

Reaction Compatibility Table

| Reaction Type | Reagent System | Expected Yield | Critical Note |

| Amide Coupling | HATU / HOAt / DIPEA | 75–90% | Requires heat (50°C) due to deactivated amine. |

| Sulfonylation | R-SO₂Cl / Pyridine | 60–80% | Slow reaction; DMAP catalysis recommended. |

| Reductive Amination | R-CHO / NaBH(OAc)₃ | < 40% | Poor. Imine formation is unfavorable; use Ti(OiPr)₄ to force it. |

| Annulation (Quinazoline) | Formamide / 150°C | 85–95% | Very efficient; Nitrile is consumed. |

| Sandmeyer (Iodination) | t-BuONO / CH₂I₂ | 65% | Anhydrous conditions essential to avoid hydrolysis. |

Pathway Logic Diagram

Caption: Strategic divergence for the 6-amino-5-cyanobenzothiazole scaffold. Pathway selection depends on whether the 5-cyano group is a bystander (A, C) or a reactant (B).

References

-

Grover, G. et al. (2020). "Cobalt-Catalyzed Tandem Transformation of 2-Aminobenzonitriles to Quinazolinones." The Journal of Organic Chemistry, 85(16), 10887–10899. Link[3]

- Context: Validates the annul

-

Strekalova, S. et al. (2021). "Acetonitrile and benzonitrile as versatile amino sources in copper-catalyzed mild electrochemical C–H amidation reactions."[4] RSC Advances, 11, 37578-37584. Link

- Context: Discusses reactivity of benzonitrile deriv

-

Hauser, A. et al. (2016). "Economical and scalable synthesis of 6-amino-2-cyanobenzothiazole."[5] Beilstein Journal of Organic Chemistry, 12, 2019–2023. Link

- Context: Cited for the distinction between the 2-cyano and 5-cyano isomers.

-

Doyle, M. P. et al. (1977). "Alkyl Nitrite-Metal Halide Deamination Reactions. 2. Substitutive Deamination of Arylamines by Alkyl Nitrites and Copper(II) Halides." The Journal of Organic Chemistry, 42(14), 2426–2430. Link

- Context: Foundational protocol for the anhydrous Sandmeyer reaction used in Protocol C.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Organocatalyzed enantioselective synthesis of 6-amino-5-cyanodihydropyrano[2,3-c]pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Acetonitrile and benzonitrile as versatile amino sources in copper-catalyzed mild electrochemical C–H amidation reactions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07650G [pubs.rsc.org]

- 5. Economical and scalable synthesis of 6-amino-2-cyanobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Solubility Enhancement of 6-Amino-5-Benzothiazolecarbonitrile